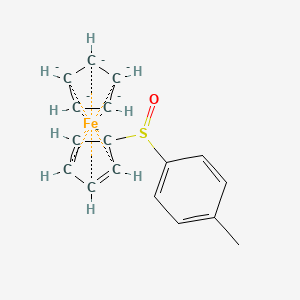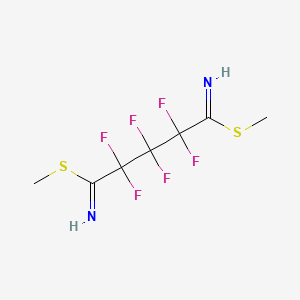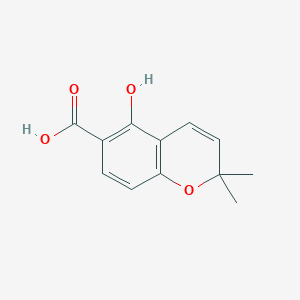
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran ring with a carboxylic acid group at the 6-position, a hydroxyl group at the 5-position, and two methyl groups at the 2-position.
Méthodes De Préparation
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Applications De Recherche Scientifique
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 5-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be compared with other benzopyran derivatives:
Trolox: A similar compound with antioxidant properties, commonly used as a standard in antioxidant assays.
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Propriétés
Numéro CAS |
525-25-7 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5-hydroxy-2,2-dimethylchromene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-5-7-9(16-12)4-3-8(10(7)13)11(14)15/h3-6,13H,1-2H3,(H,14,15) |
Clé InChI |
IADPPRBYOPDLQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


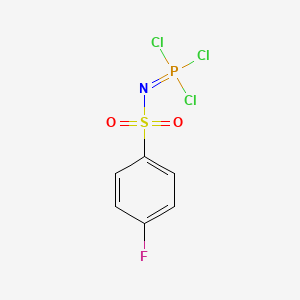
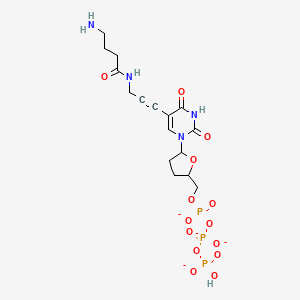
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
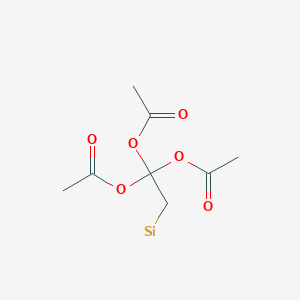
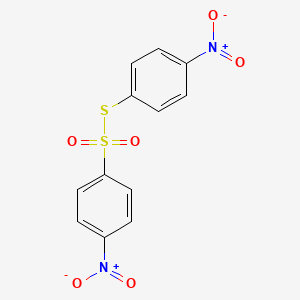
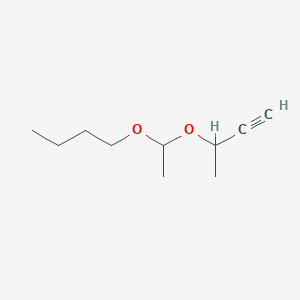
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
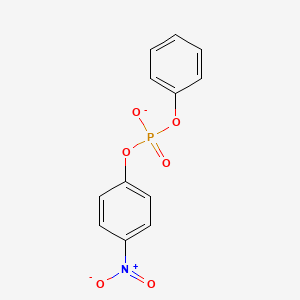
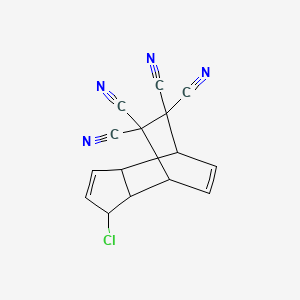
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

